synthesis of losartan azide impurity
synthesis of losartan azide impurity
An In-depth Technical Guide to the Synthesis and Control of Losartan (B1675146) Azide (B81097) Impurity
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Losartan, an angiotensin II receptor blocker, is a widely prescribed medication for hypertension. During its synthesis, several impurities can form, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. One such critical impurity is the Losartan Azide, chemically identified as 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole.[1][2][3] This impurity has raised significant concern due to its classification as a potential mutagen.[4]
This technical guide provides a comprehensive overview of the synthesis of the losartan azide impurity. It details the formation pathways, outlines a plausible synthetic protocol for its preparation as a reference standard, and discusses strategies for its control and mitigation during the manufacturing process of Losartan. The information is intended to support research, development, and quality control activities within the pharmaceutical industry.
Understanding the Losartan Azide Impurity
The losartan azide impurity is structurally similar to the active pharmaceutical ingredient (API), differing by the presence of an azidomethyl group on the imidazole (B134444) ring in place of the hydroxymethyl group of losartan. Its formation is primarily associated with the tetrazole ring formation step in the losartan synthesis, a reaction that commonly employs sodium azide.[4][5]
Chemical Profile
The key chemical information for the losartan azide impurity is summarized in the table below.
| Parameter | Value | Reference(s) |
| IUPAC Name | 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole | [1][3] |
| CAS Number | 727718-93-6 | [1][2][6] |
| Molecular Formula | C₂₂H₂₂ClN₉ | [1][2][3][6] |
| Molecular Weight | 447.9 g/mol | [2][3][6] |
| Mutagenicity | Positive in bacterial mutagenicity (Ames) test. | [7] |
Synthetic Pathway and Formation Mechanism
The losartan azide impurity is not a deliberate product of the main synthesis route but rather a byproduct. Its formation can be postulated to occur via a key intermediate, the chloromethyl analog of losartan. This chloro-intermediate can arise from impurities in starting materials or through side reactions during the chlorination of the imidazole precursor.
The primary pathway involves a nucleophilic substitution reaction where a halide (typically chloride or bromide) on the methyl group of the imidazole side chain is displaced by an azide ion (N₃⁻), sourced from reagents like sodium azide used in the main synthesis.
Experimental Protocols
While the losartan azide impurity is typically an unintended byproduct, its synthesis is necessary to produce a reference standard for analytical method development and validation. The following section provides a plausible experimental protocol for its synthesis, based on standard organic chemistry principles for the formation of alkyl azides from alkyl halides.[8][9]
Synthesis of Losartan Azide Impurity from Chloro-Intermediate
This protocol describes the nucleophilic substitution reaction to form the azide impurity from its corresponding chloromethyl precursor.
Objective: To synthesize 5-(4'-((5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole as an analytical standard.
Materials:
-
Losartan Chloro-Intermediate (5-(4'-((5-(chloromethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole)
-
Sodium Azide (NaN₃)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the Losartan Chloro-Intermediate (1.0 eq) in anhydrous DMSO.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica (B1680970) gel to yield the pure Losartan Azide Impurity.
Expected Results: The synthesis should yield the target impurity with high purity, suitable for use as a reference standard. The table below summarizes expected quantitative data.
| Parameter | Expected Value | Analytical Method |
| Yield | 75-85% | Gravimetric |
| Purity | >95% | HPLC |
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
| Mass Spectrum (m/z) | [M+H]⁺ ≈ 448.9 | Mass Spectrometry |
Workflow for Synthesis and Purification
The overall workflow for generating the analytical standard is visualized below.
Control and Mitigation Strategies
Controlling the formation of the losartan azide impurity is crucial for ensuring the quality and safety of the final API. Strategies focus on preventing its formation and removing any that is formed.
Prevention
-
Starting Material Control: The most effective strategy is to strictly control the purity of the 2-butyl-4-chloro-5-hydroxymethylimidazole and the biphenyl (B1667301) starting materials to minimize the presence of corresponding chloro- or bromo- impurities.
-
Process Optimization: Avoid reaction conditions that could inadvertently convert the primary alcohol of losartan into a leaving group (e.g., exposure to excess acid chlorides).
Removal and Destruction
Several patented methods describe the removal or destruction of azido (B1232118) impurities during the manufacturing process.
-
Catalytic Decomposition: A process using a "sartan catalyst" has been described to decompose azido impurities into non-carcinogenic amino derivatives. This involves heating the reaction mass with the catalyst at 80-90°C after the main reaction is complete.[5] The specific composition of the catalyst is often proprietary.
-
Chemical Quenching: An alternative to using sodium nitrite (B80452) to quench excess azide (which can lead to nitrosamine (B1359907) impurities) is the use of triphenylphosphine. Triphenylphosphine reacts with residual azides, converting them into non-mutagenic phosphazenes, which can be removed during the workup process.
Conclusion
The losartan azide impurity represents a significant challenge in the manufacturing of losartan, requiring rigorous control due to its mutagenic potential. A thorough understanding of its formation pathway is essential for developing effective control strategies. This guide provides a framework for this understanding, including a plausible method for synthesizing the impurity as a reference standard, which is a critical step for the development of sensitive analytical methods required for its detection and quantification in the final API. By implementing robust control over starting materials and employing advanced purification or destruction techniques, manufacturers can ensure that losartan drug products meet the stringent safety standards required by regulatory authorities.
References
- 1. Losartan Azide impurity | 727718-93-6 | SynZeal [synzeal.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. alentris.org [alentris.org]
- 4. shimadzu.com [shimadzu.com]
- 5. WO2023181045A1 - Process for the preparation of carcinogenic azido impurities free losartan and salts thereof - Google Patents [patents.google.com]
- 6. allmpus.com [allmpus.com]
- 7. BfArM - Risk information - Azido impurity in losartan [bfarm.de]
- 8. Synthesis and Reduction of Azides [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]

